molecular formula C22H21Cl2N3O3 B610004 PF-06726304

PF-06726304

Cat. No.: B610004
M. Wt: 446.3 g/mol
InChI Key: PDKDOPJQPKXNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-06726304 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound has shown significant antitumor activity by inhibiting both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of PF-06726304 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, methylation, and cyclization .

Chemical Reactions Analysis

PF-06726304 primarily undergoes reactions typical of organic compounds, including:

Scientific Research Applications

Inhibition of Tumor Growth

PF-06726304 has been extensively studied for its ability to inhibit tumor growth in various cancer models. For example:

  • In xenograft models using Karpas-422 cells (a non-Hodgkin lymphoma cell line), this compound significantly reduced tumor growth and intratumoral levels of H3K27me3, a marker of EZH2 activity .

Impact on Cancer Stem Cells

Recent studies have demonstrated that this compound can affect the population of cancer stem cells (CSCs):

  • In soft tissue sarcoma models, treatment with this compound decreased the abundance of Aldefluor bright cells, indicating a reduction in CSCs . This suggests potential for this compound in targeting the more resistant cancer cell populations that contribute to tumor recurrence.

Combination Therapies

This compound is being investigated in combination with other therapeutic agents:

  • A study highlighted its use alongside CDK4/6 inhibitors and MEK inhibitors for enhanced anti-tumor efficacy . This combinatorial approach aims to overcome resistance mechanisms commonly observed in cancer treatments.

Epigenetic Research Applications

This compound's role as an epigenetic modifier extends beyond cancer:

  • Lipid Metabolism Studies:
    • Research using zebrafish models indicated that exposure to this compound led to increased lipid accumulation and altered chromatin accessibility at loci associated with metabolic pathways . This finding underscores its potential use in studying metabolic diseases linked to epigenetic changes.

Data Tables

Application AreaDescriptionKey Findings
Cancer Growth InhibitionInhibits tumor growth in xenograft modelsSignificant reduction in tumor size
Cancer Stem Cell TargetingReduces CSC population in soft tissue sarcomasDecreased Aldefluor bright cell abundance
Combination TherapyUsed with CDK4/6 and MEK inhibitorsEnhanced efficacy against resistant tumors
Metabolic ResearchInvestigates effects on lipid metabolismIncreased lipid accumulation in zebrafish

Case Study 1: Non-Hodgkin Lymphoma

In a preclinical study involving Karpas-422 xenograft models:

  • Objective: To evaluate the anti-tumor effects of this compound.
  • Outcome: Treatment resulted in significant tumor size reduction and decreased levels of H3K27me3, indicating effective EZH2 inhibition.

Case Study 2: Soft Tissue Sarcoma

A study assessing the impact on CSCs:

  • Objective: To determine the effect of this compound on Aldefluor bright cells.
  • Outcome: The treatment led to a significant decrease in the CSC population, suggesting potential for improving treatment outcomes by targeting resistant cell types.

Mechanism of Action

PF-06726304 exerts its effects by competitively inhibiting the methyltransferase activity of EZH2. This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene repression. By blocking this modification, this compound reactivates the expression of tumor suppressor genes, leading to the inhibition of cancer cell proliferation and tumor growth .

Comparison with Similar Compounds

PF-06726304 is unique in its high selectivity and potency as an EZH2 inhibitor. Similar compounds include:

These compounds share the common goal of inhibiting EZH2 activity but differ in their chemical properties, selectivity, and clinical applications.

Biological Activity

PF-06726304, also known as this compound acetate, is a potent inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme, which plays a critical role in histone methylation and gene regulation. This compound has garnered significant interest in cancer research due to its ability to modulate epigenetic processes that are often dysregulated in malignancies.

Chemical Profile

  • Chemical Name : 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate
  • CAS Number : 2080306-28-9
  • Purity : ≥97%
  • IC50 : 0.7 nM against EZH2 .

This compound functions as a SAM-competitive inhibitor , targeting the methyltransferase activity of EZH2. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression. This alteration can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.

In Vitro Studies

  • Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including Karpas-422 cells (a model for non-Hodgkin's lymphoma). The compound effectively reduces cell viability and induces apoptosis in these cells .
  • Gene Expression Modulation : Treatment with this compound results in significant changes in gene expression profiles related to cell cycle regulation, apoptosis, and metabolic pathways. For instance, exposure to this compound has been linked to altered expression levels of genes involved in lipid metabolism and adipogenesis in zebrafish models .

In Vivo Studies

In animal models, this compound demonstrates promising antitumor activity:

  • Tumor Growth Inhibition : In murine xenograft models, this compound treatment significantly halts tumor growth and decreases intratumoral levels of H3K27Me3 .
  • Epigenetic Changes : The compound leads to changes in chromatin accessibility and gene expression related to metabolic pathways, indicating its potential role in reversing epigenetic silencing associated with cancer progression .

Case Study 1: Zebrafish Model

A study utilized zebrafish embryos to investigate the effects of this compound on lipid metabolism. The embryos exposed to non-toxic concentrations exhibited increased lipid accumulation and altered chromatin states linked to metabolic pathways. Specifically, genes associated with lipid homeostasis showed differential expression post-exposure .

Parameter Control (No Treatment) This compound Treatment
Lipid AccumulationBaselineIncreased
Differential Gene ExpressionNormalAltered
Chromatin Accessibility ChangesNoneSignificant Changes

Case Study 2: Cancer Cell Lines

In vitro studies on Karpas-422 cells revealed that this compound effectively inhibits cell proliferation with an IC50 value of 0.7 nM. The compound induced apoptosis and altered cell cycle progression, further supporting its potential as a therapeutic agent in EZH2-driven malignancies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-06726304 as an EZH2 inhibitor, and how does its selectivity compare to other inhibitors in its class?

this compound selectively inhibits EZH2 by targeting its catalytic SET domain, reducing H3K27 trimethylation (H3K27me3), a hallmark of epigenetic dysregulation in cancers . Its potency is quantified by Ki values (wild-type EZH2: 0.7 nM; Y641N mutant: 3.0 nM), demonstrating superior selectivity over EZH1 (IC50 > 6.1 nM for CPI-169, a comparator) . Methodologically, validate selectivity using in vitro methyltransferase assays with recombinant EZH2/EZH1 and histone peptide substrates, followed by cellular H3K27me3 quantification via Western blot .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy across cancer models?

  • Cell line selection : Use EZH2-overexpressing models (e.g., lymphoma, prostate cancer) with wild-type or mutant EZH2 (e.g., Y641N) to assess differential responses .
  • Dosage and duration : Perform dose-response curves (1–1000 nM) over 72–96 hours, monitoring H3K27me3 suppression via immunofluorescence or flow cytometry .
  • Controls : Include CPI-1205 (lirametostat) as a positive control and DMSO/vehicle for baseline comparison .

Q. What biochemical assays are critical for confirming this compound’s target engagement and off-target effects?

  • Target engagement : Use AlphaScreen or TR-FRET assays with recombinant EZH2 and biotinylated histone peptides to measure inhibition kinetics .
  • Off-target profiling : Screen against a panel of 50+ epigenetic enzymes (e.g., G9a, SUV39H1) to rule out non-specific methylation inhibition .
  • Cellular thermal shift assays (CETSA) can confirm direct binding to EZH2 in lysates .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro IC50 values and in vivo efficacy for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability) or tumor microenvironment influences. To address:

  • Compare free drug concentrations in plasma vs. cellular IC50 using equilibrium dialysis .
  • Use orthotopic xenograft models to mimic human tumor microenvironments .
  • Validate target modulation in tumors via IHC for H3K27me3 and RNA-seq for downstream Polycomb-repressed genes .

Q. What experimental strategies are optimal for studying this compound resistance mechanisms?

  • Long-term exposure : Treat sensitive cell lines (e.g., KARPAS-422 lymphoma) with sublethal this compound doses for 6+ months, followed by whole-exome sequencing to identify mutations in EZH2 or compensatory pathways (e.g., EZH1 upregulation) .
  • CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance drivers .
  • Combination therapy : Test synergy with BET inhibitors (e.g., JQ1) or HDAC inhibitors to overcome resistance .

Q. How can researchers design translational studies to assess this compound’s combinatorial potential with immunotherapies?

  • Preclinical models : Use syngeneic mouse models (e.g., MC38 colon cancer) to evaluate tumor-infiltrating lymphocyte (TIL) changes post-PF-06726304 treatment via flow cytometry (CD8+/CD4+ ratios, PD-1 expression) .
  • Biomarker-driven trials : Stratify patients by EZH2 mutation status and H3K27me3 levels in Phase Ib/II trials, pairing this compound with anti-PD-1 agents .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent H3K27me3 suppression in heterogeneous tumor samples?

  • Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and maximal effect (Emax) .
  • Spatial analysis : Use multiplex IHC to quantify H3K27me3 heterogeneity within tumors and correlate with this compound distribution via MALDI imaging .

Q. How should researchers address contradictory findings between this compound’s in vitro potency and clinical trial outcomes?

  • Meta-analysis : Pool data from preclinical studies and early-phase trials to identify confounding variables (e.g., patient stratification, dosing schedules) .
  • Pharmacodynamic modeling : Integrate PK/PD data to refine predictive biomarkers (e.g., EZH2 copy number, H3K27me3 dynamics) .

Properties

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one (253h, 400 mg, 0.75 mmol) in trifluoroacetic acid (10 mL) was stirred at 45° C. for 3 hours, then concentrated under vacuum to remove volatiles. The residue was partitioned between dichloromethane (15 mL) and saturated aqueous sodium bicarbonate solution (4×20 mL). The organic layer was washed with saturated aqueous sodium chloride solution (20 mL), dried over sodium sulfate, concentrated, and purified by silica gel chromatography (eluting with 10:1 dichloromethane/methanol) to give 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one (Example 253, 250 mg, 75% yield) as a white solid. 1H NMR (600 MHz, DMSO-17 mm) δ 11.57 (s, 1H), 7.67 (s, 1H), 5.89 (s, 1H), 4.57 (s, 2H), 3.51 (t, J=6.33 Hz, 2H), 2.95 (t, J=6.33 Hz, 2H), 2.24 (s, 3H), 2.18 (s, 3H), 2.12 (s, 3H), 2.06 (s, 3H). MS: 446 [M+1].
Name
2-{[2-(benzyloxy)-4,6-dimethylpyridin-3-yl]methyl}-5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

PF-06726304
PF-06726304
PF-06726304

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.